1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine chemical structure
1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine chemical structure
An In-Depth Technical Guide to 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine: Structure, Synthesis, and Potential Applications
Introduction: The Significance of the Indazole Scaffold
The indazole ring system, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The partially saturated analogues, such as the 4,5,6,7-tetrahydro-1H-indazoles, offer a three-dimensional architecture that can be advantageous for exploring chemical space in drug discovery programs. This guide provides a detailed technical overview of a specific derivative, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine, focusing on its chemical structure, a proposed synthetic route, and its potential as a building block for novel therapeutics.
Chemical Structure Analysis
The chemical structure of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is defined by a fused pyrazole and cyclohexene ring system. The key structural features are:
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A 4,5,6,7-tetrahydro-1H-indazole core : This indicates that the six-membered ring is saturated.
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1,3-dimethyl substitution : Methyl groups are attached to the nitrogen at position 1 and the carbon at position 3 of the pyrazole ring.
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5-amine group : An amine functional group is located at the 5th position of the saturated carbocyclic ring.
The presence of the methyl group at the N-1 position resolves the tautomerism often observed in indazole systems, locking it in the 1H-indazole form.[5] The stereochemistry at the C5 position where the amine is attached is not specified, implying that the compound would likely be synthesized as a racemic mixture.
Caption: Proposed Synthetic Workflow
Detailed Step-by-Step Experimental Protocol (Proposed)
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Protection of the Amine: The amino group of a suitable 4-aminocyclohexanone derivative would likely require protection, for instance, as an acetamide, to prevent side reactions in subsequent steps.
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Alpha-Methylation: The protected 4-aminocyclohexanone would undergo alpha-methylation to introduce one of the methyl groups that will become the C3-methyl group of the indazole ring.
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Cyclization/Condensation: The resulting ketone would then be reacted with methylhydrazine. This reaction, typically carried out in an alcoholic solvent with acid catalysis, would form the pyrazole ring of the indazole core. [1]4. Deprotection: The final step would involve the removal of the protecting group from the amine at the C5 position to yield the desired product.
Predicted Analytical and Spectroscopic Data
While experimental data for 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine is not available, its spectroscopic characteristics can be predicted based on data from analogous compounds. [1][6]
| Technique | Predicted Key Features |
|---|---|
| ¹H NMR | - Singlets for the two methyl groups (N-CH₃ and C-CH₃).- A broad singlet for the -NH₂ protons.- Multiplets for the aliphatic protons of the cyclohexene ring. |
| ¹³C NMR | - Resonances for the two methyl carbons.- Signals for the sp² carbons of the pyrazole ring.- Aliphatic signals for the sp³ carbons of the cyclohexene ring. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of the compound (165.24 g/mol ).<[5]br>- Fragmentation patterns involving the loss of methyl groups and parts of the cyclohexene ring. |
| IR | - N-H stretching vibrations for the primary amine.- C-H stretching for aliphatic and methyl groups.- C=N stretching from the pyrazole ring. |
Potential Research Applications and Future Directions
Derivatives of the indazole and tetrahydroindazole scaffolds have shown significant potential in drug discovery. [2][4]Based on the known biological activities of related molecules, 1,3-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-amine could serve as a valuable building block in several areas of research:
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Oncology: Substituted indazoles have been investigated as inhibitors of various kinases and other enzymes implicated in cancer progression. [3]The amine functionality of this molecule provides a handle for further derivatization to explore structure-activity relationships.
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Antimicrobial Agents: The indazole nucleus is present in compounds with antibacterial and antifungal properties. [1][7]This molecule could be used as a starting point for the synthesis of novel antimicrobial agents.
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Central Nervous System (CNS) Disorders: The three-dimensional nature of the tetrahydroindazole core may be beneficial for designing ligands that can cross the blood-brain barrier and interact with CNS targets.
Future research should focus on the development of a reliable synthetic route to produce this compound in sufficient quantities for biological screening. Subsequent derivatization of the amine group could lead to the discovery of novel compounds with therapeutic potential.
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